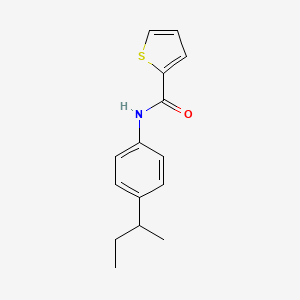
N-(4-sec-butylphenyl)-2-thiophenecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-sec-butylphenyl)-2-thiophenecarboxamide, also known as CT-3, is a synthetic compound that belongs to the class of cannabinoids. It was first synthesized in the early 1970s and has since been studied for its potential medicinal properties. The compound has been found to have anti-inflammatory, analgesic, and neuroprotective effects, making it a promising candidate for the treatment of various medical conditions.
Mécanisme D'action
N-(4-sec-butylphenyl)-2-thiophenecarboxamide works by binding to cannabinoid receptors in the body, specifically the CB2 receptor. This binding activates a signaling pathway that leads to the inhibition of inflammatory responses and the reduction of pain sensation. The compound has also been found to have neuroprotective effects, which may be due to its ability to reduce oxidative stress and inflammation in the brain.
Biochemical and Physiological Effects:
N-(4-sec-butylphenyl)-2-thiophenecarboxamide has been found to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. Additionally, the compound has been found to have neuroprotective effects, which may be beneficial for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(4-sec-butylphenyl)-2-thiophenecarboxamide in lab experiments is its relatively simple synthesis process, which makes it easy to obtain and use in experiments. Additionally, the compound has been extensively studied, and its mechanism of action is well understood. However, one limitation of using N-(4-sec-butylphenyl)-2-thiophenecarboxamide in lab experiments is its low solubility in water, which may make it difficult to administer in some experiments.
Orientations Futures
There are several potential future directions for research on N-(4-sec-butylphenyl)-2-thiophenecarboxamide. One area of focus could be the development of new formulations of the compound that improve its solubility and bioavailability. Additionally, further research could be done to investigate the compound's potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Finally, more research could be done to investigate the long-term effects of N-(4-sec-butylphenyl)-2-thiophenecarboxamide use, particularly with regard to its potential for addiction and abuse.
Méthodes De Synthèse
The synthesis of N-(4-sec-butylphenyl)-2-thiophenecarboxamide involves the reaction of 4-sec-butylphenylmagnesium bromide with 2-thiophenecarboxylic acid chloride. The resulting product is then purified using column chromatography to obtain pure N-(4-sec-butylphenyl)-2-thiophenecarboxamide. The synthesis process is relatively simple and can be carried out in a laboratory setting.
Applications De Recherche Scientifique
N-(4-sec-butylphenyl)-2-thiophenecarboxamide has been extensively studied for its potential use in the treatment of various medical conditions. It has been found to have anti-inflammatory properties, which makes it a promising candidate for the treatment of inflammatory diseases such as arthritis. Additionally, the compound has been found to have analgesic properties, making it a potential alternative to opioids for pain management.
Propriétés
IUPAC Name |
N-(4-butan-2-ylphenyl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NOS/c1-3-11(2)12-6-8-13(9-7-12)16-15(17)14-5-4-10-18-14/h4-11H,3H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SODHRHDNLVKYGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)NC(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-butan-2-ylphenyl)thiophene-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-N,N-dimethyl-1,4-benzenediamine hydrobromide](/img/structure/B4892394.png)
![N-[3-(2-chloro-5-methylphenoxy)propyl]-1-butanamine hydrochloride](/img/structure/B4892397.png)
![1-tert-butyl-2-[3-(isopropylthio)propoxy]benzene](/img/structure/B4892401.png)
![1-[4-(2-methoxyphenoxy)butoxy]-4-methyl-2-nitrobenzene](/img/structure/B4892402.png)
![1-(8-methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)acetone hydrochloride](/img/structure/B4892425.png)
![4-iodo-N-[2-(phenylthio)ethyl]benzamide](/img/structure/B4892435.png)
![2-[(6-methoxy-4-methyl-2-quinazolinyl)amino]-6-phenyl-5,6-dihydro-4(3H)-pyrimidinone](/img/structure/B4892437.png)
![methyl 4-[3-bromo-5-methoxy-4-(2-propyn-1-yloxy)phenyl]-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B4892444.png)
![N-[2-(4-chlorophenoxy)ethyl]-2-nitro-5-(1-piperazinyl)aniline](/img/structure/B4892457.png)

![5-[(5-bromo-2-thienyl)methylene]-1-(4-chlorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4892464.png)
![N-ethyl-N',N'-dimethyl-N-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]-1,2-ethanediamine](/img/structure/B4892485.png)
![1,1'-[(4,6-dipropoxy-1,3-phenylene)di-1,3-pentadiyne-1,5-diyl]dipiperidine dihydrochloride](/img/structure/B4892492.png)
![2-[(6-amino-3,5-dicyano-2-pyridinyl)thio]-N-(3,4-difluorophenyl)acetamide](/img/structure/B4892493.png)